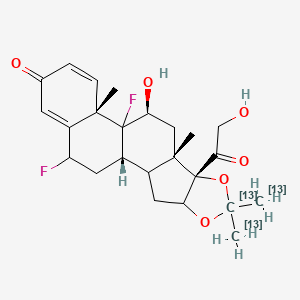

Fluocinolone Acetonide-13C3

Beschreibung

Eigenschaften

IUPAC Name |

(1S,8S,9S,11S,13S)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-di((113C)methyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30F2O6/c1-20(2)31-19-9-13-14-8-16(25)15-7-12(28)5-6-21(15,3)23(14,26)17(29)10-22(13,4)24(19,32-20)18(30)11-27/h5-7,13-14,16-17,19,27,29H,8-11H2,1-4H3/t13?,14-,16?,17-,19?,21-,22-,23?,24+/m0/s1/i1+1,2+1,20+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBLZLNTKCEFIT-SFFUNZARSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H](C3([C@H](C1CC4[C@]2(O[13C](O4)([13CH3])[13CH3])C(=O)CO)CC(C5=CC(=O)C=C[C@@]53C)F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30F2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fluocinolone Acetonide-13C3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties of Fluocinolone Acetonide-13C3, a stable isotope-labeled synthetic corticosteroid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information on its chemical identity, physicochemical properties, and mechanism of action. The inclusion of experimental protocols and visual diagrams aims to facilitate a deeper understanding and practical application of this compound in a research setting.

Introduction

This compound is the ¹³C-labeled version of Fluocinolone Acetonide, a potent glucocorticoid receptor agonist. The incorporation of three ¹³C atoms makes it an invaluable tool in analytical and research applications, particularly as a tracer and an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. Its structural similarity to the parent compound ensures identical biological activity, allowing for its use in studies investigating the mechanism of action of glucocorticoids, including their role in preventing lipid accumulation and inflammation[1].

Chemical and Physical Properties

The chemical and physical properties of this compound are virtually identical to those of its unlabeled counterpart, Fluocinolone Acetonide. The minor increase in molecular weight due to the ¹³C isotopes does not significantly alter its physical characteristics.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (6α,11β,16α)-6,9-Difluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione-¹³C₃ |

| CAS Number | 1262192-25-5[2] |

| Molecular Formula | C₂₁[¹³C]₃H₃₀F₂O₆[2] |

| Molecular Weight | 455.47 g/mol [2] |

| Canonical SMILES | CC1(C)OC2CC3C4CC(F)C5=CC(=O)C=CC5(C)C4(F)C(O)CC3(C)C2(O1)C(=O)CO |

| InChI Key | FEBLZLNTKCEFIT-VSXGLTOVSA-N |

Physicochemical Properties

| Property | Value |

| Appearance | White to off-white crystalline powder |

| Melting Point | 267-269 °C (decomposes) |

| Solubility | Soluble in acetone (B3395972) and ethanol; sparingly soluble in methanol (B129727) and chloroform; practically insoluble in water. |

| logP | 2.4 |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound, based on data for the unlabeled compound and related structures. The ¹³C labeling will result in characteristic splitting patterns and chemical shift changes in the NMR spectra, and a +3 Da mass shift in the mass spectrum.

¹H NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.28 | d | H-1 |

| 6.29 | d | H-2 |

| 6.10 | s | H-4 |

| 5.45 | m | H-6 |

| 4.40 | m | H-11 |

| 4.35 | d | H-21a |

| 4.25 | d | H-21b |

| 2.50-1.00 | m | Steroid backbone protons |

| 1.50 | s | Acetonide CH₃ |

| 1.25 | s | Acetonide CH₃ |

| 1.00 | s | C-19 CH₃ |

| 0.90 | s | C-18 CH₃ |

¹³C NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| 205.0 | C-20 |

| 186.0 | C-3 |

| 160.0 | C-5 |

| 152.0 | C-1 |

| 129.0 | C-2 |

| 124.0 | C-4 |

| 110.0 | Acetonide C(CH₃)₂ |

| 98.0 | C-9 |

| 90.0 | C-6 |

| 72.0 | C-11 |

| 68.0 | C-21 |

| 65.0 | C-17 |

| 60.0 | C-16 |

| ... | Other steroid backbone carbons |

| 27.0 | Acetonide CH₃ |

| 25.0 | Acetonide CH₃ |

| 17.0 | C-19 |

| 15.0 | C-18 |

Note: The positions of the three ¹³C labels will exhibit significantly enhanced signals and potential coupling with adjacent ¹H and ¹³C nuclei.

Mass Spectrometry Data

| Ion | m/z |

| [M+H]⁺ | 456.2 |

| [M+Na]⁺ | 478.2 |

| [M-H₂O+H]⁺ | 438.2 |

| [M-HF+H]⁺ | 436.2 |

Experimental Protocols

Proposed Synthesis of this compound

A detailed, publicly available synthesis protocol for this compound is not readily found. However, a plausible approach involves the introduction of ¹³C-labeled precursors during the synthesis of the steroid backbone. A general strategy for the synthesis of ¹³C-labeled steroids often involves either partial or total synthesis.

A potential partial synthesis approach could involve:

-

Starting Material: A suitable steroid precursor that allows for the introduction of a ¹³C-labeled functional group. For introducing the ¹³C labels into the acetonide group, a late-stage reaction with ¹³C-labeled acetone would be a logical step.

-

Protection of Functional Groups: Protection of reactive functional groups on the steroid backbone that are not intended to react.

-

Introduction of ¹³C Label: Reaction with a ¹³C-labeled reagent. For labeling the acetonide group, this would involve the reaction of the 16α,17α-diol with [¹³C₃]acetone in the presence of an acid catalyst.

-

Deprotection: Removal of the protecting groups to yield the final product.

-

Purification: Purification of the final product using techniques such as column chromatography and recrystallization.

Experimental Workflow for Acetonide Formation:

Caption: Proposed reaction for the formation of the ¹³C₃-labeled acetonide group.

Analytical Methods

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

-

¹H NMR: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. Chemical shifts are referenced to the residual solvent peak.

-

¹³C NMR: Acquire a ¹³C NMR spectrum on a 100 MHz or higher spectrometer. The positions of the ¹³C labels will show significantly enhanced signals.

-

2D NMR: Perform 2D NMR experiments such as COSY, HSQC, and HMBC to confirm the structure and assign all proton and carbon signals.

Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

-

Analysis: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ and other adduct ions. The mass of the molecular ion will be shifted by +3 Da compared to the unlabeled compound.

-

Tandem MS (MS/MS): Perform fragmentation analysis to confirm the structure and location of the ¹³C labels.

Mechanism of Action: Glucocorticoid Receptor Signaling Pathway

As a glucocorticoid receptor agonist, this compound exerts its effects by binding to and activating the glucocorticoid receptor (GR). The following diagram illustrates the canonical signaling pathway.

Caption: Glucocorticoid Receptor (GR) signaling pathway activated by Fluocinolone Acetonide-¹³C₃.

Pathway Description:

-

Ligand Binding: Fluocinolone Acetonide-¹³C₃, being lipophilic, passively diffuses across the cell membrane into the cytoplasm.

-

Receptor Activation: In the cytoplasm, it binds to the ligand-binding domain of the glucocorticoid receptor (GR), which is in an inactive complex with heat shock proteins (HSP90). This binding induces a conformational change in the GR, causing the dissociation of the HSPs.

-

Nuclear Translocation and Dimerization: The activated GR monomer translocates into the nucleus and dimerizes.

-

DNA Binding and Gene Regulation: The GR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.

-

Transcriptional Modulation: This binding can either activate or repress gene transcription, leading to the synthesis of anti-inflammatory proteins (e.g., lipocortin-1) and the suppression of pro-inflammatory cytokines, ultimately resulting in the observed anti-inflammatory and immunosuppressive effects.

Conclusion

This compound is a critical tool for researchers in pharmacology and drug development. Its well-defined chemical properties and predictable biological activity, identical to its unlabeled counterpart, make it an ideal internal standard and tracer for a wide range of in vitro and in vivo studies. This guide provides the foundational technical information necessary for its effective and accurate use in a research setting.

References

The Core Mechanism of Fluocinolone Acetonide-13C3 as a Tracer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the mechanism of action of Fluocinolone Acetonide-13C3 as a sophisticated tracer molecule. By integrating the well-established pharmacology of Fluocinolone Acetonide with the principles of stable isotope labeling, this document provides a comprehensive resource for its application in advanced research and drug development.

Introduction: The Dual Identity of this compound

Fluocinolone Acetonide is a potent synthetic corticosteroid renowned for its anti-inflammatory and immunosuppressive properties.[1][2] Its clinical efficacy stems from its function as a glucocorticoid receptor (GR) agonist.[3][4][5] The introduction of three Carbon-13 (¹³C) isotopes into the Fluocinolone Acetonide structure does not alter its fundamental chemical or biological properties.[6] This isotopic labeling, however, imparts a unique mass signature, transforming it into a powerful tracer, this compound. This allows for its precise detection and quantification in complex biological matrices using mass spectrometry, enabling detailed investigation of its pharmacokinetics, metabolism, and target engagement.[7]

Mechanism of Action as a Glucocorticoid Receptor Agonist

Fluocinolone Acetonide exerts its therapeutic effects by binding to and activating the cytosolic glucocorticoid receptor.[4] This action initiates a cascade of molecular events that ultimately modulate the expression of inflammatory genes.

Upon entering the cell, Fluocinolone Acetonide binds to the GR, which is typically part of a multiprotein complex. This binding induces a conformational change, leading to the dissociation of chaperone proteins and the translocation of the activated GR-ligand complex into the nucleus.[2][8] Within the nucleus, this complex can influence gene transcription in two primary ways:

-

Transactivation: The GR-ligand complex can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding typically upregulates the transcription of anti-inflammatory genes, such as those encoding for lipocortin-1 (annexin A1).[9] Lipocortin-1 is believed to inhibit phospholipase A2, an enzyme responsible for releasing arachidonic acid, the precursor to pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[9]

-

Transrepression: The activated GR can also repress the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1. This interaction prevents the transcription of genes encoding for pro-inflammatory cytokines, chemokines, and adhesion molecules.

The net effect of these actions is a potent suppression of the inflammatory response, characterized by reduced edema, fibrin (B1330869) deposition, capillary dilation, and leukocyte migration.[8]

Signaling Pathway of Fluocinolone Acetonide

Caption: Signaling pathway of Fluocinolone Acetonide.

Mechanism of Action as a Tracer

The utility of this compound as a tracer lies in the stable, non-radioactive nature of the Carbon-13 isotope. The three additional neutrons in the ¹³C atoms increase the molecular weight of the compound by three Daltons compared to its unlabeled counterpart, without altering its chemical reactivity or biological activity. This mass difference is the key to its function as a tracer.

When this compound is introduced into a biological system, it can be unequivocally distinguished from the endogenous (unlabeled) Fluocinolone Acetonide or other structurally similar molecules by mass spectrometry.[10] This allows for precise tracking and quantification of the administered compound.

The primary application of this compound as a tracer is in pharmacokinetic (PK) and pharmacodynamic (PD) studies. It can be used as an internal standard for the accurate quantification of unlabeled Fluocinolone Acetonide in biological samples. In this role, it is added to the sample at a known concentration and co-extracted and analyzed with the analyte of interest. Any sample loss during preparation will affect both the labeled and unlabeled compound equally, thus ensuring accurate quantification.

Furthermore, by administering this compound to a subject, researchers can:

-

Trace its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Identify and quantify its metabolites, as they will also carry the ¹³C label.

-

Determine receptor occupancy and target engagement by measuring the amount of labeled drug bound to its target.

Quantitative Data

The following tables summarize key quantitative parameters for Fluocinolone Acetonide. While specific data for the 13C3-labeled variant is not extensively published, its physicochemical and biological properties are considered to be virtually identical to the unlabeled compound.

| Parameter | Value | Reference |

| Glucocorticoid Receptor Binding Affinity (IC₅₀) | 2.0 nM | [3][11] |

| Glucocorticoid Receptor Transactivation (EC₅₀) | 0.7 nM | [3][11] |

| Table 1: Receptor Binding and Potency of Fluocinolone Acetonide. |

| Pharmacokinetic Parameter | Value | Formulation/Study Details | Reference |

| Plasma Elimination Half-life (t₁/₂β) | 0.84 ± 0.28 h | 0.025% Cream | |

| Plasma Elimination Half-life (t₁/₂β) | 2.23 ± 0.67 h | Patch | [1] |

| Mean Clearance (CL) | 22.36 ± 4.08 L/h | 0.025% Cream | [1] |

| Mean Clearance (CL) | 4.06 ± 0.61 L/h | Patch | [1] |

| Volume of Distribution (Vd) | 11.49 ± 5.60 L | 0.025% Cream | [1] |

| Volume of Distribution (Vd) | 6.52 ± 2.55 L | Patch | [1] |

| Systemic Absorption | Minimal, generally below 0.1 ng/mL | Topical application | |

| Table 2: Pharmacokinetic Properties of Fluocinolone Acetonide. |

Experimental Protocols

While a specific, standardized protocol for this compound is not publicly available, a general methodology for its use as a tracer in a pharmacokinetic study using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be outlined as follows.

Objective: To determine the pharmacokinetic profile of Fluocinolone Acetonide in plasma following topical administration.

Materials:

-

Fluocinolone Acetonide topical formulation

-

This compound (as internal standard)

-

Biological matrix (e.g., human plasma)

-

LC-MS/MS system

-

Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials

-

High-purity solvents (e.g., acetonitrile, methanol, water)

-

Formic acid or ammonium (B1175870) formate (B1220265) (for mobile phase modification)

Methodology:

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare stock solutions of Fluocinolone Acetonide and this compound in a suitable organic solvent (e.g., methanol).

-

Prepare calibration standards by spiking blank plasma with known concentrations of Fluocinolone Acetonide.

-

Prepare QC samples at low, medium, and high concentrations in blank plasma.

-

-

Sample Collection:

-

Administer the Fluocinolone Acetonide formulation to the study subjects.

-

Collect blood samples at predetermined time points into tubes containing an appropriate anticoagulant.

-

Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.

-

-

Sample Preparation (Extraction):

-

Thaw plasma samples, calibration standards, and QCs.

-

To a fixed volume of each sample, add a known amount of the this compound internal standard solution.

-

Perform protein precipitation followed by LLE or SPE to extract the analytes from the plasma matrix.

-

Evaporate the organic solvent and reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted samples into the LC-MS/MS system.

-

Liquid Chromatography: Use a suitable C18 column to separate Fluocinolone Acetonide from other matrix components. A gradient elution with a mobile phase consisting of water and an organic solvent (both with a modifier like formic acid) is typically employed.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect and quantify the parent-to-daughter ion transitions for both Fluocinolone Acetonide and this compound.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

Use the calibration curve to determine the concentration of Fluocinolone Acetonide in the unknown samples.

-

Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t₁/₂) using appropriate software.

-

Experimental Workflow for a Pharmacokinetic Study

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. caymanchem.com [caymanchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Identification of Two Novel Hydroperoxide Impurities in Fluocinolone Acetonide Topical Solution by Liquid Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. metsol.com [metsol.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. physoc.org [physoc.org]

- 11. Fluocinolone Acetonide | CAS#:67-73-2 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Fluocinolone Acetonide-13C3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluocinolone (B42009) Acetonide-13C3 is the isotopically labeled version of Fluocinolone Acetonide, a potent synthetic corticosteroid used in the treatment of various skin conditions, including eczema, dermatitis, and psoriasis. The incorporation of three carbon-13 isotopes makes it an invaluable tool in pharmacokinetic and metabolic studies, often serving as an internal standard for quantitative analysis by mass spectrometry or NMR. This guide provides a comprehensive overview of its physical and chemical properties, supported by experimental protocols and data visualizations.

Core Physical and Chemical Properties

The fundamental properties of Fluocinolone Acetonide-13C3 are summarized below. Data for the unlabeled compound is included for comparison, as specific experimental values for the isotopically labeled analog are not widely published. The primary difference lies in the molecular weight due to the three heavy carbon isotopes.

| Property | This compound | Fluocinolone Acetonide | Reference(s) |

| CAS Number | 1262192-25-5 | 67-73-2 | [1] |

| Molecular Formula | C₂₁¹³C₃H₃₀F₂O₆ | C₂₄H₃₀F₂O₆ | [1] |

| Molecular Weight | 455.47 g/mol | 452.49 g/mol | [1] |

| Appearance | White crystalline powder | White crystalline powder | [2] |

| Melting Point | Not specified; expected to be similar to the unlabeled compound | 266-274 °C (with decomposition) | [2] |

| Solubility | Not specified; expected to be similar to the unlabeled compound | Freely soluble in acetone (B3395972) and acetic acid; soluble in ethanol; sparingly soluble in methanol (B129727) and chloroform; practically insoluble in water. | [2] |

| ¹³C Label Position | Acetonide group | N/A | Inferred from synonym |

Experimental Protocols

Synthesis of this compound (Proposed)

While a specific protocol for the synthesis of this compound is not publicly available, a plausible method involves the reaction of Fluocinolone with ¹³C-labeled acetone.

Reaction:

Fluocinolone + Acetone-1,2,3-¹³C₃ → this compound

Materials:

-

Fluocinolone

-

Acetone-1,2,3-¹³C₃

-

Anhydrous p-toluenesulfonic acid (catalyst)

-

Anhydrous solvent (e.g., dichloromethane)

-

Quenching agent (e.g., saturated sodium bicarbonate solution)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Purification system (e.g., column chromatography)

Procedure:

-

Dissolve Fluocinolone in the anhydrous solvent under an inert atmosphere.

-

Add a molar excess of Acetone-1,2,3-¹³C₃ to the solution.

-

Add a catalytic amount of anhydrous p-toluenesulfonic acid.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction by adding the quenching agent.

-

Separate the organic layer, wash with brine, and dry over the drying agent.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product using column chromatography to obtain pure this compound.

Proposed synthesis workflow for this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol is adapted from established methods for the analysis of Fluocinolone Acetonide and is suitable for the 13C3 isotopologue.[3][4][5][6]

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (or formic acid for MS compatibility)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 55:45 v/v). Acidify with a small amount of phosphoric acid (e.g., 0.1%).

-

Standard Solution Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution. Prepare working standards by serial dilution.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase.

-

Chromatographic Conditions:

-

Column Temperature: 30 °C

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection Wavelength: 238 nm

-

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Quantification: Determine the concentration of this compound in the sample by comparing its peak area with the calibration curve generated from the standard solutions.

General workflow for HPLC analysis of this compound.

Spectral Properties

-

Mass Spectrometry: In an ESI-MS experiment, the [M+H]⁺ ion for this compound would be expected at m/z 456.21, which is 3 units higher than the corresponding ion for the unlabeled compound (m/z 453.21).[7][8] The fragmentation pattern is expected to be similar to the parent compound.

-

¹H NMR: The proton NMR spectrum of this compound is expected to be very similar to that of the unlabeled compound. Minor differences in chemical shifts might be observed for protons on or near the labeled carbon atoms. Additionally, ¹H-¹³C coupling would be observed for the protons attached to the labeled carbons in the acetonide group.

-

¹³C NMR: The most significant difference will be observed in the ¹³C NMR spectrum. The signals corresponding to the three labeled carbons in the acetonide group will be significantly enhanced in intensity. The chemical shifts of these carbons will be identical to the unlabeled compound, but their presence will be unmistakable.[9]

-

Infrared (IR) Spectroscopy: The IR spectrum is determined by the vibrational modes of the chemical bonds. The substitution of ¹²C with ¹³C will cause a slight shift to lower wavenumbers for the stretching and bending vibrations involving the labeled carbon atoms. However, these shifts are generally small and may be difficult to discern from the spectrum of the unlabeled compound without high-resolution instrumentation.[2]

Mechanism of Action: Glucocorticoid Receptor Agonism

Fluocinolone Acetonide, and by extension its 13C3 isotopologue, exerts its anti-inflammatory effects by acting as a potent agonist for the glucocorticoid receptor (GR).[10] The signaling pathway is initiated by the binding of the steroid to the cytoplasmic GR, which then translocates to the nucleus and modulates the transcription of target genes.

Simplified signaling pathway of Fluocinolone Acetonide.

Conclusion

This compound is a critical analytical tool for researchers in drug development and metabolism. While its physical and chemical properties are largely governed by the parent Fluocinolone Acetonide molecule, the presence of the ¹³C labels provides a distinct mass difference that is essential for its use as an internal standard. The experimental protocols and data presented in this guide offer a foundational understanding for the effective utilization of this isotopically labeled compound in a research setting. Further lot-specific data should be obtained from a Certificate of Analysis provided by the supplier.

References

- 1. scbt.com [scbt.com]

- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 3. Separation of Fluocinolone acetonide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. Development of a reversed-phase HPLC method for analysis of fluocinolone acetonide in gel and ointment - Acta Chromatographica - Tom No. 16 (2006) - BazTech - Yadda [yadda.icm.edu.pl]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] DEVELOPMENT OF A REVERSED-PHASE HPLC METHOD FOR ANALYSIS OF FLUOCINOLONE ACETONIDE IN GEL AND OINTMENT | Semantic Scholar [semanticscholar.org]

- 7. massbank.eu [massbank.eu]

- 8. massbank.eu [massbank.eu]

- 9. A complete proton and carbon-13 NMR analysis of fluocinonide, a fluorinated corticosteroid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluocinolone | C21H26F2O6 | CID 91488 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fluocinolone Acetonide-13C3 (CAS: 1262192-25-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fluocinolone (B42009) Acetonide-13C3, a stable isotope-labeled synthetic corticosteroid. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, mechanism of action, and its application in quantitative bioanalysis.

Core Compound Properties

Fluocinolone Acetonide-13C3 is a labeled version of Fluocinolone Acetonide, a potent glucocorticoid. The incorporation of three carbon-13 isotopes makes it an ideal internal standard for quantitative analysis using mass spectrometry.

| Property | Value | Source |

| CAS Number | 1262192-25-5 | [1][2][3][4][5] |

| Molecular Formula | C₂₁¹³C₃H₃₀F₂O₆ | [1][2][3][4][5] |

| Molecular Weight | 455.47 g/mol | [1][3][4][5] |

| Parent Compound CAS | 67-73-2 | [6] |

| Parent Compound MW | 452.49 g/mol | [7][8] |

Mechanism of Action: Glucocorticoid Receptor-Mediated Anti-inflammatory Signaling

Fluocinolone acetonide, the parent compound, exerts its anti-inflammatory effects by acting as a glucocorticoid receptor agonist.[6][9] Its mechanism involves the modulation of gene expression to suppress the inflammatory cascade.

Upon entering the cell, fluocinolone acetonide binds to the cytosolic glucocorticoid receptor (GR).[6] This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus.[6] Within the nucleus, the activated GR complex interacts with glucocorticoid response elements (GREs) on the DNA, influencing the transcription of target genes.[1]

The primary anti-inflammatory actions stem from:

-

Inhibition of Pro-inflammatory Mediators: A key action is the suppression of pro-inflammatory cytokines.[6][10] The activated GR complex induces the synthesis of annexin-1 (lipocortin-1), which in turn inhibits phospholipase A2 (PLA2).[1] This inhibition prevents the release of arachidonic acid from cell membranes, thereby blocking the production of potent inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.[1][6][10]

-

Suppression of Immune Cells: Fluocinolone acetonide also downregulates the activity of immune cells like T-lymphocytes and macrophages, which is particularly beneficial in treating autoimmune and inflammatory skin conditions.[10]

-

Vasoconstriction: It causes the narrowing of blood vessels, which helps to reduce fluid leakage into tissues, minimizing swelling and redness.[10]

Experimental Protocol: Quantification in Biological Matrices using LC-MS/MS

This compound is designed for use as an internal standard in isotope dilution mass spectrometry.[6] The following protocol is a representative method for the quantification of fluocinolone acetonide in human plasma, adapted from established methods for similar corticosteroids.

Materials and Reagents

-

Fluocinolone Acetonide (analyte) reference standard

-

This compound (internal standard)

-

Human plasma (with anticoagulant)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Sample Preparation Workflow

Detailed Methodologies

a. Preparation of Standards and Quality Controls (QCs)

-

Prepare stock solutions of fluocinolone acetonide and this compound in methanol.

-

Prepare working solutions of the analyte by serial dilution of the stock solution.

-

Spike blank human plasma with the working solutions to create calibration standards and QC samples at various concentrations.

b. Sample Extraction

-

To 200 µL of plasma sample, standard, or QC, add a known amount of this compound internal standard solution.

-

Add 600 µL of acetonitrile to precipitate proteins.

-

Vortex the samples for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Perform Solid Phase Extraction (SPE) for further cleanup and concentration.

-

Condition the SPE cartridge with methanol followed by water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with a low percentage of organic solvent in water to remove interferences.

-

Elute the analyte and internal standard with methanol or acetonitrile.

-

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the initial mobile phase.

LC-MS/MS Conditions

The following are typical starting conditions that should be optimized for the specific instrumentation used.

| Parameter | Recommended Setting |

| LC System | UPLC or HPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 - 10 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | To be determined by infusion of individual standards. Example transitions for similar corticosteroids are often in the m/z 400-500 range. |

| Collision Energy | To be optimized for each transition. |

Multiple Reaction Monitoring (MRM) Transition Selection Logic

References

- 1. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 2. forensicrti.org [forensicrti.org]

- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. jneonatalsurg.com [jneonatalsurg.com]

- 6. researchgate.net [researchgate.net]

- 7. shimadzu.com [shimadzu.com]

- 8. scispace.com [scispace.com]

- 9. Stable isotope dilution mass spectrometry for the simultaneous determination of cortisol, cortisone, prednisolone and prednisone in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of M+4 stable isotope labeled cortisone and cortisol in human plasma by microElution solid-phase extraction and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Isotopic Purity of Fluocinolone Acetonide-13C3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for determining the isotopic purity of Fluocinolone Acetonide-13C3. While specific quantitative data for the isotopic purity of commercially available this compound is not publicly detailed in the provided search results, this document outlines the standard analytical techniques and experimental protocols used to assess the isotopic enrichment of 13C-labeled steroids.

This compound is the 13C-labeled version of Fluocinolone Acetonide, a glucocorticoid receptor agonist.[1] This isotopically labeled compound serves as a crucial internal standard for precise quantitative analysis in various analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The accuracy of these quantitative studies heavily relies on the isotopic purity of the internal standard.

Core Concepts in Isotopic Purity

Isotopic purity, also referred to as isotopic enrichment, quantifies the percentage of a specific isotope (in this case, 13C) that has been successfully incorporated into a molecule at designated positions. High isotopic purity is essential for an internal standard to minimize signal interference from the unlabeled analyte and ensure accurate quantification.[2]

Analytical Techniques for Determining Isotopic Purity

The primary methods for determining the isotopic purity of 13C-labeled compounds like this compound are mass spectrometry and NMR spectroscopy.[][4][5]

Mass Spectrometry (MS): This technique separates ions based on their mass-to-charge ratio (m/z), allowing for the differentiation between the labeled (heavier) and unlabeled (lighter) forms of the molecule.[6] High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, is particularly effective for resolving isotopic peaks and providing accurate mass measurements.[2][7] Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique for obtaining high-precision measurements of isotope ratios.[][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for identifying compounds and can accurately measure 13C enrichment.[4] It provides detailed information about the specific positions of the 13C labels within the molecule.[5]

Quantitative Data on Isotopic Purity

While specific data for this compound was not found, the following table illustrates how isotopic purity data for a 13C-labeled steroid internal standard would typically be presented.

| Parameter | Representative Value | Method of Determination |

| Isotopic Enrichment | >99% | Mass Spectrometry (e.g., LC-HRMS) |

| Chemical Purity | >98% | HPLC, NMR |

| Distribution of Isotopologues | ||

| M+0 (Unlabeled) | <1% | Mass Spectrometry |

| M+1 | <1% | Mass Spectrometry |

| M+2 | <1% | Mass Spectrometry |

| M+3 (Fully Labeled) | >99% | Mass Spectrometry |

This table is a representative example and does not reflect actual data for this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate determination of isotopic purity. Below are generalized methodologies for the analysis of 13C-labeled steroids.

Sample Preparation for Mass Spectrometry

Proper sample preparation is critical to remove interfering substances from the biological matrix.[8]

-

Protein Precipitation: For serum or plasma samples, proteins are precipitated using organic solvents like acetonitrile (B52724) or methanol (B129727). This step helps to release the analyte from protein binding.[8]

-

Liquid-Liquid Extraction (LLE): The analyte is extracted from the aqueous phase into an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

-

Solid-Phase Extraction (SPE): This is a common and effective technique for sample cleanup.[6]

-

Conditioning: The SPE cartridge is conditioned with an organic solvent followed by an aqueous solution.

-

Loading: The sample is loaded onto the cartridge.

-

Washing: The cartridge is washed with a weak solvent to remove interferences.[6]

-

Elution: The analyte of interest is eluted with a stronger organic solvent.[6]

-

-

Derivatization (for GC-MS): For analysis by GC-MS, steroids are often derivatized to increase their volatility and improve chromatographic performance.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is a widely used technique for the analysis of steroids.[9]

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.[7][10]

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used for steroid separation.

-

Mobile Phase: A gradient elution with water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium (B1175870) acetate, is employed.

-

Flow Rate: Typical flow rates range from 0.2 to 0.5 mL/min.[7]

-

-

Mass Spectrometry Conditions:

-

Ionization: Electrospray ionization (ESI) in positive or negative ion mode is commonly used.

-

Data Acquisition: Data is acquired in full scan mode to observe all isotopic peaks. Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM) can be used for targeted quantification.[10]

-

Data Analysis: The isotopic distribution is determined by integrating the peak areas of the different isotopologues. The isotopic enrichment is calculated from the relative intensities of these peaks.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR provides detailed structural information and can quantify isotopic enrichment.[4][5]

-

Sample Preparation: The purified sample is dissolved in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

-

Instrumentation: A high-field NMR spectrometer is used to acquire 1H and 13C NMR spectra.

-

Data Acquisition:

-

1D 13C NMR: A standard proton-decoupled 13C NMR spectrum is acquired. The relative integrals of the signals corresponding to the labeled and unlabeled positions can be used to determine the enrichment.

-

2D NMR: Techniques like HSQC (Heteronuclear Single Quantum Coherence) can be used to correlate protons with their attached carbons, confirming the positions of the labels.

-

-

Data Analysis: The isotopic purity is determined by comparing the signal intensities of the 13C-enriched carbons to those of the naturally abundant 13C signals in the molecule or a reference standard.

Visualizations

Synthesis and Analysis Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent isotopic purity analysis of a 13C-labeled steroid like this compound.

Caption: General workflow for the synthesis and isotopic purity analysis of this compound.

Mass Spectrometry Analysis Workflow

This diagram details the steps involved in determining isotopic purity using Liquid Chromatography-Mass Spectrometry.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. escholarship.org [escholarship.org]

- 8. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Liquid chromatography combined with mass spectrometry for 13C isotopic analysis in life science research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. LC-quadrupole/Orbitrap high-resolution mass spectrometry enables stable isotope-resolved simultaneous quantification and ¹³C-isotopic labeling of acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]

Fluocinolone Acetonide-13C3 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the stable isotope-labeled compound, Fluocinolone (B42009) Acetonide-13C3, including its core physicochemical properties, analytical methodologies, and mechanism of action. This information is intended to support research and development activities where a labeled internal standard is required for quantitative analysis.

Core Physicochemical Data

The incorporation of three carbon-13 isotopes into the fluocinolone acetonide structure results in a precise mass shift, making it an ideal internal standard for mass spectrometry-based quantification of the parent compound. The key quantitative data for both the labeled and unlabeled compounds are summarized below.

| Property | Fluocinolone Acetonide-13C3 | Fluocinolone Acetonide |

| Molecular Formula | C₂₁¹³C₃H₃₀F₂O₆[1][2] | C₂₄H₃₀F₂O₆[3][4][5] |

| Molecular Weight | 455.47 g/mol [1][2] | 452.49 g/mol [4][5] |

| CAS Number | 1262192-25-5[1][2] | 67-73-2[3] |

Glucocorticoid Receptor Signaling Pathway

Fluocinolone acetonide exerts its anti-inflammatory effects by acting as a potent agonist for the glucocorticoid receptor (GR).[2][6] The binding of fluocinolone acetonide to the cytoplasmic GR initiates a signaling cascade that culminates in the modulation of gene expression.

Upon entering the cell, fluocinolone acetonide binds to the glucocorticoid receptor, which is located in the cytoplasm in a complex with heat shock proteins (HSPs). This binding event triggers a conformational change, leading to the dissociation of the HSPs. The activated fluocinolone acetonide-GR complex then translocates to the nucleus. Within the nucleus, the complex dimerizes and binds to glucocorticoid response elements (GREs) on the DNA. This interaction modulates the transcription of target genes, leading to the upregulation of anti-inflammatory proteins, such as annexin A1, and the downregulation of pro-inflammatory cytokines and other inflammatory mediators.[3][4]

Experimental Protocols

The following is a representative experimental protocol for the quantification of fluocinolone acetonide in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is an ideal internal standard for this methodology due to its identical chromatographic behavior and distinct mass-to-charge ratio.

Objective: To quantify the concentration of fluocinolone acetonide in a biological sample (e.g., plasma, tissue homogenate) using a stable isotope dilution LC-MS/MS assay.

Materials:

-

Fluocinolone Acetonide analytical standard

-

This compound (internal standard)

-

HPLC-grade acetonitrile (B52724), methanol, and water

-

Formic acid

-

Biological matrix (e.g., human plasma)

-

Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

-

Preparation of Standard and Quality Control (QC) Samples:

-

Prepare stock solutions of fluocinolone acetonide and this compound in methanol.

-

Create a series of calibration standards by spiking the biological matrix with known concentrations of fluocinolone acetonide.

-

Prepare QC samples at low, medium, and high concentrations within the calibration range.

-

Add a fixed concentration of the this compound internal standard to all calibration standards, QC samples, and unknown samples.

-

-

Sample Extraction:

-

Protein Precipitation: For plasma samples, a common method is to add three volumes of cold acetonitrile to one volume of plasma. Vortex and centrifuge to pellet the precipitated proteins. The supernatant is then transferred and evaporated to dryness before reconstitution in the mobile phase.

-

Solid Phase Extraction (SPE): For more complex matrices or to achieve lower limits of quantification, SPE can be employed. The specific SPE cartridge and protocol will depend on the matrix.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is common.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

-

Injection Volume: Typically 5-20 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for both fluocinolone acetonide and this compound need to be optimized on the specific instrument.

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte (fluocinolone acetonide) and the internal standard (this compound).

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of fluocinolone acetonide in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the quantitative analysis of fluocinolone acetonide using a stable isotope-labeled internal standard.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What is the mechanism of Fluocinolone Acetonide? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Fluocinolone Acetonide | C24H30F2O6 | CID 6215 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Fluocinolone Acetonide-13C3 for Researchers and Drug Development Professionals

An In-depth Guide to the Sourcing, Analysis, and Application of Fluocinolone (B42009) Acetonide-13C3

This technical guide provides a comprehensive overview of Fluocinolone Acetonide-13C3, a stable isotope-labeled internal standard crucial for the accurate quantification of Fluocinolone Acetonide in complex biological matrices. This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, metabolism research, and clinical trial sample analysis.

Commercial Suppliers and Product Specifications

This compound is available from several reputable suppliers specializing in research chemicals and analytical standards. The isotopically labeled standard is essential for mitigating matrix effects and improving the accuracy and precision of bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS).[1][2][3][4][5]

Below is a summary of typical product specifications available from leading commercial suppliers. It is important to note that specific values may vary by lot, and users should always refer to the Certificate of Analysis (CoA) provided with the product.

| Parameter | Typical Specification | Supplier Examples |

| Chemical Name | (6α,11β,16α)-6,9-Difluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione-13C3 | Santa Cruz Biotechnology, MedChemExpress, LGC Standards |

| CAS Number | 1262192-25-5 | Santa Cruz Biotechnology, MedChemExpress, LGC Standards |

| Molecular Formula | C₂₁¹³C₃H₃₀F₂O₆ | Santa Cruz Biotechnology, MedChemExpress, LGC Standards |

| Molecular Weight | 455.47 g/mol | Santa Cruz Biotechnology, MedChemExpress, LGC Standards |

| Purity | ≥97% | Santa Cruz Biotechnology, MedChemExpress |

| Isotopic Enrichment | Typically >99% ¹³C | (General specification for such standards) |

| Appearance | White to off-white solid | (General observation) |

| Solubility | Soluble in DMSO and Methanol | MedChemExpress |

| Storage | -20°C for long-term storage | (General recommendation) |

Synthesis and Quality Control

The synthesis of isotopically labeled steroids like this compound is a complex multi-step process.[6] Generally, it involves introducing the ¹³C isotopes at specific positions within the steroid backbone. A common strategy involves the use of a ¹³C-labeled precursor, such as ¹³C-labeled acetone (B3395972), to introduce the labeled isopropylidene group.

A potential synthetic route can be adapted from established methods for steroid synthesis, starting from a suitable precursor like triamcinolone (B434) hydrolysate. The process would involve a series of reactions including enol ester formation, fluorination, hydrolysis, and finally the acetonide reaction with ¹³C-labeled acetone to introduce the isotopic labels.[6]

Quality control is paramount for isotopically labeled internal standards.[7] Suppliers typically provide a comprehensive Certificate of Analysis detailing the chemical purity, isotopic enrichment, and structural confirmation.

-

Chemical Purity is often determined by High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.

-

Isotopic Enrichment is determined by Mass Spectrometry (MS), which distinguishes the labeled compound from its unlabeled counterpart based on the mass-to-charge ratio.

-

Structural Confirmation is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry.

Experimental Protocol: Bioanalytical Method for Fluocinolone Acetonide Quantification

The following is a representative experimental protocol for the quantification of Fluocinolone Acetonide in a biological matrix (e.g., plasma or serum) using this compound as an internal standard (IS) with LC-MS/MS. This protocol is a composite based on established methods for corticosteroid analysis.[1][3]

3.1. Materials and Reagents

-

Fluocinolone Acetonide analytical standard

-

This compound (Internal Standard)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Human plasma (or other relevant biological matrix)

3.2. Sample Preparation (Protein Precipitation)

-

Thaw plasma samples at room temperature.

-

Spike 100 µL of plasma with 10 µL of this compound working solution (concentration to be optimized based on expected analyte levels).

-

Vortex for 10 seconds.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

3.3. LC-MS/MS Conditions

-

LC System: A high-performance or ultra-high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

-

0-0.5 min: 30% B

-

0.5-2.5 min: 30-95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95-30% B

-

3.1-4.0 min: 30% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions (example):

-

Fluocinolone Acetonide: Q1/Q3 (e.g., m/z 453.2 -> 413.2)

-

This compound: Q1/Q3 (e.g., m/z 456.2 -> 416.2) (Note: Specific MRM transitions should be optimized for the instrument used.)

-

3.4. Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:

-

Selectivity and Specificity

-

Linearity and Range

-

Accuracy and Precision (Intra- and Inter-day)

-

Matrix Effect

-

Recovery

-

Stability (Freeze-thaw, short-term, long-term, and post-preparative)

Signaling Pathways and Experimental Workflows

4.1. Glucocorticoid Receptor Signaling Pathway

Fluocinolone acetonide, a synthetic glucocorticoid, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR). The activated GR complex then translocates to the nucleus and modulates gene expression.

References

- 1. info.bioanalysis-zone.com [info.bioanalysis-zone.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN116768961A - Preparation method of fluocinolone acetonide - Google Patents [patents.google.com]

- 7. medchemexpress.com [medchemexpress.com]

Certificate of Analysis: A Technical Guide to Fluocinolone Acetonide-13C3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential components of a Certificate of Analysis (C of A) for Fluocinolone Acetonide-13C3, an isotopically labeled synthetic corticosteroid. Understanding the data and experimental protocols detailed in a C of A is critical for ensuring the quality, identity, and purity of this standard, which is vital for its application in quantitative analytical methods such as mass spectrometry.

Introduction to this compound

Fluocinolone Acetonide is a potent glucocorticoid used topically to treat various skin conditions due to its anti-inflammatory and immunosuppressive properties.[1][2] The carbon-13 labeled version, this compound, serves as an internal standard in analytical testing, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays, to ensure accurate quantification of the unlabeled drug in biological matrices.[3]

Quantitative Data Summary

The following tables summarize the typical quantitative data found on a Certificate of Analysis for this compound. These values are examples and may vary between different manufacturing lots.

Table 1: Identification and General Properties

| Test | Specification | Result | Method |

| Appearance | White to off-white solid | Conforms | Visual Inspection |

| Molecular Formula | C₂₁¹³C₃H₃₀F₂O₆ | Conforms | Mass Spectrometry |

| Molecular Weight | 455.47 g/mol | Conforms | Mass Spectrometry |

| Specific Rotation | +103° to +108° | +104° | Ph.Eur. |

| Melting Point | 267-269 °C | 268 °C | USP |

Table 2: Purity and Impurity Profile

| Test | Specification | Result | Method |

| Assay (HPLC, dry basis) | ≥97.5% | 99.7% | Ph.Eur. |

| Isotopic Purity | ≥99% ¹³C | Conforms | Mass Spectrometry |

| Chemical Purity (HPLC) | ≥98% | 99.8% | HPLC |

| Total Impurities (HPLC) | ≤2.0% | 0.18% | Ph.Eur. |

| Unspecified Impurities | ≤0.10% | <0.05% | Ph.Eur. |

| Loss on Drying | ≤1.0% | 0.2% | Ph.Eur. |

Table 3: Residual Solvents

| Solvent | Specification (ppm) | Result (ppm) | Method |

| Methanol (B129727) | ≤500 | Not Detected | GC-HS |

| Acetone | ≤1000 | 43 | GC-HS |

| Methylene Chloride | ≤500 | Not Detected | GC-HS |

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of the results presented in the C of A.

High-Performance Liquid Chromatography (HPLC) for Assay and Purity

The purity and assay of this compound are determined using a reversed-phase HPLC method.

-

Column: C18 reversed-phase column (e.g., Newcrom R1)[4]

-

Mobile Phase: A gradient mixture of acetonitrile (B52724) and water is typically used. For example, a common mobile phase is a 55:45 (v/v) mixture of methanol and water.[5] For MS compatibility, volatile buffers like formic acid are used instead of non-volatile acids like phosphoric acid.[4]

-

Detection: UV detection at a wavelength of 238 nm.[5]

-

Internal Standard: An internal standard may be used for the assay as described in some pharmacopeial methods.[6]

-

Sample Preparation: The sample and reference standard are accurately weighed and dissolved in a suitable solvent, typically the mobile phase.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is used to confirm the molecular weight and determine the isotopic purity of the labeled compound.

-

Ionization Technique: Electrospray Ionization (ESI) is commonly used for LC-MS analysis.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight or Orbitrap) is used to resolve the isotopic peaks.

-

Analysis: The mass spectrum is analyzed to confirm the presence of the molecular ion corresponding to the ¹³C₃-labeled compound and to calculate the percentage of the labeled species relative to any unlabeled or partially labeled species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR are used to confirm the chemical structure and the position of the isotopic labels.

-

Solvent: A deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆ is used.

-

Analysis: The ¹H NMR spectrum is used to confirm the overall structure, while the ¹³C NMR spectrum will show enhanced signals for the three carbon atoms that are ¹³C labeled, confirming the position of the isotopic enrichment.

Mechanism of Action: Signaling Pathway

Fluocinolone acetonide, a corticosteroid, exerts its anti-inflammatory effects by binding to glucocorticoid receptors.[1][7] This complex then translocates to the nucleus and modulates gene expression.[1] A key action is the induction of phospholipase A2 inhibitory proteins, known as lipocortins.[2][8] These proteins inhibit the release of arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1][2]

Caption: Signaling pathway of Fluocinolone Acetonide.

Experimental Workflow: Purity Analysis

The following diagram illustrates a typical workflow for determining the purity of a this compound sample.

Caption: Workflow for purity analysis of this compound.

References

- 1. What is the mechanism of Fluocinolone Acetonide? [synapse.patsnap.com]

- 2. Articles [globalrx.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Separation of Fluocinolone acetonide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. researchgate.net [researchgate.net]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. m.youtube.com [m.youtube.com]

- 8. go.drugbank.com [go.drugbank.com]

Methodological & Application

Application Note: High-Throughput Quantification of Fluocinolone Acetonide in Human Plasma using Fluocinolone Acetonide-¹³C₃ as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Fluocinolone Acetonide in human plasma using a stable isotope-labeled internal standard, Fluocinolone Acetonide-¹³C₃, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications.

Introduction

Fluocinolone Acetonide is a potent synthetic corticosteroid used topically to treat various skin conditions. Accurate and precise quantification of Fluocinolone Acetonide in biological matrices is crucial for pharmacokinetic and toxicokinetic assessments. The use of a stable isotope-labeled (SIL) internal standard, such as Fluocinolone Acetonide-¹³C₃, is the gold standard in quantitative LC-MS/MS analysis.[1][2][3][4] SIL internal standards share identical chemical and physical properties with the analyte, ensuring they co-elute chromatographically and experience similar extraction efficiencies and matrix effects.[5] This co-behavior allows for the correction of variability during sample preparation and analysis, leading to highly accurate and reproducible results.[5][6]

This application note describes a robust and sensitive LC-MS/MS method for the determination of Fluocinolone Acetonide in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection by tandem mass spectrometry.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below.

Caption: Experimental workflow for the quantification of Fluocinolone Acetonide.

Glucocorticoid Receptor Signaling Pathway

Fluocinolone Acetonide, as a corticosteroid, exerts its effects by binding to the glucocorticoid receptor (GR), which then translocates to the nucleus and modulates gene expression.

Caption: Simplified glucocorticoid receptor signaling pathway.

Experimental Protocols

Materials and Reagents

-

Fluocinolone Acetonide analytical standard (≥98% purity)

-

Fluocinolone Acetonide-¹³C₃ (isotopic purity ≥99%)

-

LC-MS grade acetonitrile (B52724), methanol, and water

-

Formic acid (≥98%)

-

Human plasma (K₂EDTA)

Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Fluocinolone Acetonide and Fluocinolone Acetonide-¹³C₃ in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Fluocinolone Acetonide stock solution in 50:50 (v/v) methanol:water to create calibration standards.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Fluocinolone Acetonide-¹³C₃ stock solution in 50:50 (v/v) methanol:water.

Sample Preparation

-

Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the IS working solution (100 ng/mL) to all samples except for the blank matrix.

-

Vortex briefly to mix.

-

Add 150 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 70:30 water:acetonitrile with 0.1% formic acid).

-

Vortex to dissolve and transfer to an autosampler vial.

LC-MS/MS Conditions

| Parameter | Condition |

| LC System | High-performance liquid chromatography (HPLC) or UPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 30% B to 95% B over 3 min, hold at 95% B for 1 min, re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 2 |

| Source Temp. | 150°C |

| Desolvation Temp. | 400°C |

Table 1: LC Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.00 | 70 | 30 |

| 3.00 | 5 | 95 |

| 4.00 | 5 | 95 |

| 4.10 | 70 | 30 |

| 5.00 | 70 | 30 |

Table 2: MRM Transitions and MS Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Fluocinolone Acetonide | 453.2 | 413.2 | 100 | 15 |

| Fluocinolone Acetonide-¹³C₃ | 456.2 | 416.2 | 100 | 15 |

Method Validation Data

The following tables summarize the performance of the method.

Table 3: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |

| Fluocinolone Acetonide | 0.1 - 100 | Linear (1/x²) | > 0.995 |

Table 4: Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 0.1 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

| Low | 0.3 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

| Mid | 10 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

| High | 80 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

Table 5: Matrix Effect and Recovery

| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |

| Low | 85 - 95 | 87 - 96 | 90 - 110 |

| High | 88 - 96 | 89 - 98 | 92 - 108 |

Conclusion

This application note presents a sensitive, selective, and robust LC-MS/MS method for the quantification of Fluocinolone Acetonide in human plasma. The use of Fluocinolone Acetonide-¹³C₃ as an internal standard effectively compensates for matrix effects and variability in sample processing, ensuring high accuracy and precision. The simple protein precipitation sample preparation and rapid LC gradient make this method suitable for high-throughput bioanalysis in a drug development or clinical research setting.

References

- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]

- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Scilit [scilit.com]

- 5. waters.com [waters.com]

- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantitative Analysis of Fluocinolone Acetonide using Isotope Dilution Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluocinolone acetonide is a potent synthetic corticosteroid used topically to treat various skin conditions due to its anti-inflammatory and immunosuppressive properties. Accurate quantification of this compound in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy and safety. Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis, offering high selectivity, sensitivity, and accuracy by employing a stable isotope-labeled internal standard to compensate for matrix effects and variations during sample preparation and analysis.

This document provides a detailed protocol for the quantitative analysis of Fluocinolone Acetonide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an isotope dilution strategy.

Experimental Protocols

Materials and Reagents

-

Analytes and Internal Standard:

-

Fluocinolone Acetonide (Reference Standard)

-

Fluocinolone Acetonide-¹³C₃ (Stable Isotope Labeled Internal Standard)

-

-

Solvents and Chemicals:

-

Methanol (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ammonium Formate (LC-MS grade)

-

Ethyl Acetate (HPLC grade)

-

Hexane (B92381) (HPLC grade)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Instrumentation

-

Liquid Chromatograph: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Fluocinolone Acetonide and Fluocinolone Acetonide-¹³C₃ in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Fluocinolone Acetonide stock solution in methanol:water (1:1, v/v) to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Fluocinolone Acetonide-¹³C₃ stock solution in methanol:water (1:1, v/v).

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking known amounts of Fluocinolone Acetonide into the appropriate matrix (e.g., blank ointment base or plasma).

Sample Preparation

-

Accurately weigh approximately 100 mg of the ointment into a centrifuge tube.

-

Add 1 mL of hexane and vortex to dissolve the ointment base.

-

Add 1 mL of methanol:water (1:1, v/v) and vortex vigorously for 2 minutes for liquid-liquid extraction.

-

Centrifuge at 10,000 rpm for 10 minutes to separate the layers.

-

Transfer the lower methanolic layer to a clean tube.

-

Spike with the internal standard working solution.

-

Dilute with methanol:water (1:1, v/v) to fall within the calibration curve range.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

-

Pipette 100 µL of plasma sample into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution.

-

Add 400 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of methanol:water (1:1, v/v).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

-

LC Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start with 30% B, increase to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Fluocinolone Acetonide: m/z 453.2 → 413.2

-

Fluocinolone Acetonide-¹³C₃: m/z 456.2 → 416.2

-

-

Optimize collision energy and other source parameters for maximum signal intensity.

-

Data Presentation

Table 1: Calibration Curve Data

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 1,520 | 50,100 | 0.030 |

| 5 | 7,650 | 50,500 | 0.151 |

| 10 | 15,300 | 50,200 | 0.305 |

| 50 | 75,800 | 49,900 | 1.519 |

| 100 | 152,500 | 50,300 | 3.032 |

| 500 | 760,000 | 50,000 | 15.200 |

| 1000 | 1,510,000 | 49,800 | 30.321 |

Linearity: The calibration curve should be linear over the concentration range with a correlation coefficient (r²) > 0.99.

Table 2: Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 1 | 0.98 | 6.5 | 8.2 | 98.0 |

| Low | 3 | 3.05 | 5.1 | 6.8 | 101.7 |

| Medium | 75 | 73.9 | 4.2 | 5.5 | 98.5 |

| High | 750 | 761.2 | 3.8 | 4.9 | 101.5 |

Acceptance Criteria (based on FDA guidelines):

-

Precision: The coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).[1][2][3]

-

Accuracy: The mean value should be within ±15% of the nominal value (±20% for LLOQ).[1][2][3]

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low | 3 | 92.5 | 98.2 |

| High | 750 | 95.1 | 97.5 |

Assessment:

-

Recovery: Determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.[4][5][6]

-

Matrix Effect: Assessed by comparing the analyte response in a post-extraction spiked sample to a neat standard solution.[4][5][6]

Visualizations

Caption: Experimental workflow for Fluocinolone Acetonide analysis.

References

- 1. anivet.au.dk [anivet.au.dk]

- 2. researchgate.net [researchgate.net]

- 3. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. biotage.com [biotage.com]

- 6. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]

Application Notes and Protocols for Fluocinolone Acetonide-13C3 in Pharmacokinetic and Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction